molecular formula C22H16N2O6S B14391185 [1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone CAS No. 88207-11-8

[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone

Cat. No.: B14391185
CAS No.: 88207-11-8
M. Wt: 436.4 g/mol
InChI Key: IOEFKJSFEBYLAN-UHFFFAOYSA-N
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Description

[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone: is a complex organic compound that features both indole and benzenesulfonyl moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action for [1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone would depend on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Properties

CAS No.

88207-11-8

Molecular Formula

C22H16N2O6S

Molecular Weight

436.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)indol-2-yl]-[2-(hydroxymethyl)-5-nitrophenyl]methanone

InChI

InChI=1S/C22H16N2O6S/c25-14-16-10-11-17(24(27)28)13-19(16)22(26)21-12-15-6-4-5-9-20(15)23(21)31(29,30)18-7-2-1-3-8-18/h1-13,25H,14H2

InChI Key

IOEFKJSFEBYLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])CO

Origin of Product

United States

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